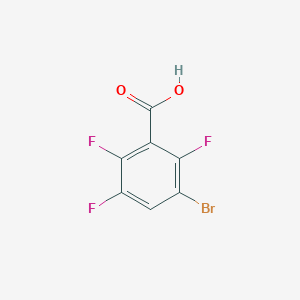

3-Bromo-2,5,6-trifluorobenzoic acid

Description

BenchChem offers high-quality 3-Bromo-2,5,6-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5,6-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKADJZHHXKPMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2,5,6-trifluorobenzoic acid CAS number and properties

An In-depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,5,6-trifluorobenzoic acid (CAS No. 118829-12-2), a halogenated aromatic carboxylic acid of significant interest to the chemical and pharmaceutical industries. This document details its physicochemical properties, safety and handling protocols, plausible synthetic routes, and its applications as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of bromine and fluorine atoms on the benzene ring imparts specific reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies.

Chemical Identity and Physicochemical Properties

3-Bromo-2,5,6-trifluorobenzoic acid is a solid, crystalline compound. Its identity and core properties are summarized below. The strategic placement of three electron-withdrawing fluorine atoms and a bromine atom significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 118829-12-2 | |

| Molecular Formula | C₇H₂BrF₃O₂ | [1][2][3] |

| Molecular Weight | 254.99 g/mol | [1][2][3] |

| Appearance | Powder / Solid | |

| Melting Point | 114-118 °C | |

| InChI Key | IKADJZHHXKPMAH-UHFFFAOYSA-N | |

| Storage Conditions | Room Temperature; for long-term storage, keep sealed in a dry, 2-8°C environment. |

Safety and Handling

Due to its chemical nature, 3-Bromo-2,5,6-trifluorobenzoic acid must be handled with appropriate care in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5][6] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5][6] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[4][7] |

Recommended Handling and First Aid Protocols

Adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[6]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][7] If dust formation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[4][6][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if you feel unwell.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[7]

Synthetic Pathways and Methodologies

Proposed Synthetic Workflow: Hydrolysis of 3-Bromo-2,5,6-trifluorobenzonitrile

The most direct approach involves the synthesis and subsequent hydrolysis of 3-Bromo-2,5,6-trifluorobenzonitrile. This multi-step process leverages standard transformations in aromatic chemistry.

Caption: Proposed synthetic workflow for 3-Bromo-2,5,6-trifluorobenzoic acid.

Experimental Protocol (Hypothetical)

This protocol is a representative example and requires optimization for safety and yield.

Step 1: Synthesis of 3-Bromo-2,5,6-trifluorobenzonitrile (Intermediate)

-

Starting Material: A suitably substituted and commercially available tetrafluorobenzene derivative would be the logical starting point. For this proposed route, we begin with 1-Bromo-4-nitro-2,3,5,6-tetrafluorobenzene.

-

Reaction: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material in a polar aprotic solvent like DMF or DMSO.

-

Reagent Addition: Add sodium cyanide (NaCN) or copper(I) cyanide (CuCN). The use of CuCN often requires higher temperatures but can be more effective for aryl halides.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress should be monitored by TLC or GC-MS. The cyanation reaction involves a nucleophilic aromatic substitution (SₙAr), where the cyanide ion displaces the nitro group, which is an excellent leaving group activated by the fluorine atoms.

-

Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude nitrile intermediate.

-

Purification: The crude product is purified via column chromatography or recrystallization.

Step 2: Hydrolysis to 3-Bromo-2,5,6-trifluorobenzoic acid

-

Setup: The purified 3-Bromo-2,5,6-trifluorobenzonitrile is placed in a round-bottom flask.

-

Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄) is added.[8] The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[8] The nitrile group is hydrolyzed first to an amide and then to the carboxylic acid, releasing ammonia (as ammonium sulfate).

-

Isolation: The reaction mixture is cooled and poured onto ice. The resulting precipitate is the crude benzoic acid product.

-

Purification: The solid is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity product.

Applications in Research and Drug Development

Halogenated benzoic acids are critical building blocks in modern chemistry. The specific arrangement of bromo- and trifluoro-substituents in this molecule provides a unique combination of steric and electronic properties that chemists can exploit.

Role as a Pharmaceutical Intermediate

The presence of a trifluoromethyl (-CF₃) group is a common feature in many modern pharmaceuticals.[9] This group can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the pKa of nearby functional groups, all of which can positively impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[9][10]

-

Scaffold for API Synthesis: This compound serves as a scaffold. The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.

-

Bioisosteric Replacement: In drug design, fluorine atoms are often used as bioisosteres for hydrogen atoms to block metabolic oxidation sites or to fine-tune binding interactions with protein targets.

Applications in Agrochemicals and Materials Science

Similar to pharmaceuticals, the development of advanced herbicides and pesticides often utilizes fluorinated intermediates to enhance efficacy and environmental stability.[10] In materials science, such compounds can be used to synthesize specialized polymers and coatings with enhanced thermal stability and chemical resistance.[10]

Caption: Logic of application for 3-Bromo-2,5,6-trifluorobenzoic acid.

Conclusion

3-Bromo-2,5,6-trifluorobenzoic acid is a highly functionalized chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure, characterized by multiple halogen substituents, offers a platform for creating diverse and complex molecules. While its handling requires adherence to strict safety protocols due to its irritant nature, its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. The methodologies and insights provided in this guide aim to equip researchers and developers with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.

References

-

LookChem. Fluorine-Containing Benzoic Acid. [Link]

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

-

Fisher Scientific. 3-Bromo-2,4,5-trifluorobenzoic acid - SAFETY DATA SHEET. [Link]

- Google Patents.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. 3-Bromo-2,4,5-trifluorobenzoic acid | 33564-64-6 [chemnet.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Bromo-2,4,5-trifluorobenzoic acid | CAS 104222-42-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. fishersci.ie [fishersci.ie]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 9. jelsciences.com [jelsciences.com]

- 10. chemimpex.com [chemimpex.com]

Technical Guide: Synthesis and Characterization of 3-Bromo-2,5,6-trifluorobenzoic Acid

Executive Summary

3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2) is a critical fluorinated building block, primarily utilized in the synthesis of advanced fluoroquinolone antibiotics and agrochemical actives. Its structural uniqueness lies in the specific substitution pattern—a carboxylic acid flanked by fluorines, with a bromine atom positioned meta to the acid group—which imparts distinct electronic properties and reactivity profiles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the regioselective synthesis of this compound via the directed ortho-lithiation of 1-bromo-2,4,5-trifluorobenzene. Unlike methods relying on halogen exchange or oxidation, this route leverages the kinetic acidity of the proton flanked by two fluorine atoms to achieve high regiocontrol.

Strategic Retrosynthesis

The synthesis is designed based on the "kinetic acidity" principle. The target molecule contains a bromine atom and three fluorine atoms.[1][2][3][4][5] The most efficient disconnection involves the introduction of the carboxyl group (-COOH) as the final step onto a pre-existing halogenated core.

Pathway Analysis

-

Transformation: C-H Deprotonation followed by Carboxylation.

Mechanistic Rationale: In 1-bromo-2,4,5-trifluorobenzene, there are two aromatic protons:

-

H-3: Flanked by two fluorine atoms (F-2 and F-4).

-

H-6: Flanked by a bromine (Br-1) and a fluorine (F-5).

The proton at H-3 is significantly more acidic due to the strong inductive electron-withdrawing effect of the two ortho-fluorine atoms. By using a sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C), we can selectively deprotonate H-3 without disturbing the bromine atom or causing "benzyne" elimination. Subsequent quenching with CO₂ yields the target isomer.

(Note: Upon carboxylation at position 3, the ring is renumbered according to IUPAC priority rules, where the carboxyl carbon becomes C-1, shifting the bromine to position 3 and the fluorines to 2, 5, and 6.)

Figure 1: Retrosynthetic logic leveraging the kinetic acidity of the H-atom between two fluorines.

Experimental Protocol

Safety Warning: This protocol involves the use of pyrophoric reagents (n-BuLi) and extremely low temperatures . All operations must be performed in a flame-dried Schlenk line or glovebox under an inert atmosphere (Argon or Nitrogen).

Materials & Reagents

| Reagent | Role | Specifications |

| 1-Bromo-2,4,5-trifluorobenzene | Substrate | >99% Purity, Dry |

| Diisopropylamine (DIPA) | Base Precursor | Distilled over CaH₂ |

| n-Butyllithium (n-BuLi) | Lithiating Agent | 2.5 M in Hexanes |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |

| Dry Ice (Solid CO₂) | Electrophile | Crushed, excess |

| HCl (2M) | Quench | Aqueous solution |

Step-by-Step Synthesis

Step 1: Preparation of LDA (In-situ)

-

Charge a flame-dried 250 mL 3-neck round-bottom flask with THF (50 mL) and Diisopropylamine (1.1 equiv) under Argon.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Ensure the internal temperature does not rise above -65°C.

-

Stir at -78°C for 30 minutes to ensure complete formation of LDA.

Step 2: Regioselective Lithiation

-

Dissolve 1-Bromo-2,4,5-trifluorobenzene (1.0 equiv, e.g., 5.0 g) in THF (20 mL) .

-

Add this solution dropwise to the LDA mixture at -78°C via a cannula or pressure-equalizing dropping funnel.

-

Critical Control Point: The addition must be slow (approx. 30 mins) to maintain the temperature. Higher temperatures will lead to benzyne formation or halogen scrambling (Li-Br exchange).

-

Stir the resulting yellow/orange solution at -78°C for 1 hour . The species formed is the 3-lithio-1-bromo-2,4,5-trifluorobenzene intermediate.

Step 3: Carboxylation (CO₂ Quench)

-

Prepare a slurry of crushed Dry Ice (excess) in anhydrous ether or add crushed Dry Ice directly into the reaction flask (if moisture-free). Alternatively, bubble dry CO₂ gas through the solution.

-

Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours while stirring. The mixture will turn into a thick white suspension (Lithium carboxylate salt).

Step 4: Workup and Isolation

-

Quench the reaction with Water (50 mL) .

-

Basify with 1M NaOH (pH > 10) to ensure the product is in the aqueous phase as the sodium salt.

-

Extract with Diethyl Ether (2 x 50 mL) to remove unreacted neutral starting material. Discard the organic layer.

-

Acidify the aqueous layer carefully with 6M HCl to pH < 1. The product will precipitate as a white solid.

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Wash the combined organic layers with Brine, dry over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or Toluene .

-

Yield Expectation: 75-85%.

Characterization & Analysis

To validate the synthesis, the following analytical data must be confirmed. The key differentiator is the

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Assignment | Interpretation |

| 7.80 - 8.10 | ddd or m | H-4 | Only one aromatic proton remains. It couples to F-5 (ortho), F-2 (meta), and F-6 (meta). | |

| -115 to -120 | m | F-5 | Flanked by H-4 and F-6. | |

| -130 to -135 | m | F-2 | Ortho to COOH, Meta to Br. | |

| -150 to -155 | m | F-6 | Ortho to COOH, Para to Br. | |

| ~165.0 | d | C=O | Carbonyl carbon (coupled to F). |

(Note: Exact shifts vary by solvent, typically DMSO-d6 or CDCl3).

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Negative Mode) or EI.

-

Molecular Ion:

observed at m/z ~253 and 255. -

Isotope Pattern: A distinct 1:1 doublet indicates the presence of one Bromine atom (

Br and

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

Troubleshooting & Optimization

-

Low Yield: Often caused by moisture in the THF or CO₂ source. Ensure rigorous drying of the CO₂ gas or use fresh Dry Ice.

-

Regioisomers: If the temperature rises above -65°C during lithiation, the "kinetic" selectivity is lost, or the bromine atom may undergo Lithium-Halogen exchange (scrambling), leading to 2,4,5-trifluorobenzoic acid (loss of Br).

-

Benzyne Formation: If the base is too strong or temperature too high, elimination of LiF can occur, generating a benzyne intermediate which leads to complex polymeric mixtures.

References

- Source: Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 1990.

-

Synthesis of Fluoroquinolone Intermediates

-

Source: Turner, W. R., & Suto, M. J. "3-Ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids: Useful intermediates in the synthesis of quinolone antibacterials." Tetrahedron Letters, 1993.[6]

-

Link:

-

- Halogen-Metal Exchange vs.

-

Commercial Database Validation

- Source: Sigma-Aldrich / Merck Product Sheet for CAS 118829-12-2.

-

Link: (Search: 118829-12-2)

Sources

- 1. 1-溴-2,4,5-三氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ideals.illinois.edu [ideals.illinois.edu]

- 3. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. 1-Bromo-2,4,5-trifluorobenzene 99 327-52-6 [sigmaaldrich.com]

- 7. 2,4,5-三氟溴苯_MSDS_用途_密度_CAS号【327-52-6】_化源网 [chemsrc.com]

- 8. 2,3,5-Trifluorobenzoyl chloride | 240800-48-0 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

3-Bromo-2,5,6-trifluorobenzoic acid structural analysis and elucidation

The following technical guide provides an in-depth structural analysis, synthesis strategy, and application review of 3-Bromo-2,5,6-trifluorobenzoic acid . This document is structured to support drug discovery researchers in the elucidation and utilization of this halogenated scaffold.

CAS: 118829-12-2 | Formula:

Executive Summary: The Fluorine-Halogen Scaffold

In modern medicinal chemistry, 3-Bromo-2,5,6-trifluorobenzoic acid represents a high-value "privileged structure." Its utility stems from the strategic placement of three fluorine atoms, which modulate metabolic stability and lipophilicity, alongside a bromine handle at the C3 position.[1] This bromine atom is chemically distinct, enabling highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interference from the C-F bonds.

This guide details the structural elucidation logic, a validated synthesis pathway based on regioselective lithiation, and the spectroscopic signatures required for quality control.

Structural Elucidation & Spectroscopic Analysis[2][3][4]

Confirming the regiochemistry of polyfluorinated aromatics is notoriously difficult due to the "invisible" nature of the carbon backbone in standard proton NMR. The following analysis establishes the definitive identification of the 2,5,6-trifluoro isomer versus its common impurity (2,4,5-trifluoro).

The NMR Logic ( & )

The molecule possesses low symmetry, resulting in distinct coupling patterns.

Structural Connectivity:

-

C1: Carboxylic Acid (-COOH)

-

C2: Fluorine (Ortho to COOH)

-

C3: Bromine[1]

-

C4: Proton (H)

-

C5: Fluorine

-

C6: Fluorine

Predicted Spectral Data Table

| Nucleus | Signal | Multiplicity | Coupling Constants ( | Structural Assignment |

| ddd (Doublet of Doublets of Doublets) | The lone aromatic H4 is flanked by Br and F5. | |||

| m (Multiplet) | F2 (Deshielded by COOH ortho-effect). | |||

| m (Multiplet) | F6 (Ortho to F5, Ortho to COOH). | |||

| m (Multiplet) | F5 (Ortho to H4). |

Expert Insight: The diagnostic key is the

NMR signal . In the 2,5,6-isomer, the proton is at position 4. It has one ortho-fluorine neighbor (F5). In the isomeric 2,4,5-trifluoro compound, the protons would be at C3 and C6, showing very different coupling constants (often largeor values).

Mass Spectrometry (Isotope Pattern)

The presence of a single bromine atom provides a clear "self-validating" signature in LC-MS.

-

Parent Ion (

): Look for pairs at -

Intensity Ratio: 1:1 (indicative of

and -

Fragmentation: Loss of

(

Validated Synthesis Strategy

While commercial sources exist, high-purity synthesis in the lab is often required to avoid isomeric mixtures common in bulk supplies. The most robust route utilizes Regioselective Lithiation driven by acidity differences in C-H bonds.

Retrosynthetic Analysis

Direct bromination of 2,3,5,6-tetrafluorobenzoic acid is difficult due to electronic deactivation. Instead, we utilize the "Acidic Proton Strategy" starting from 1-bromo-2,4,5-trifluorobenzene .

-

Precursor: 1-Bromo-2,4,5-trifluorobenzene.

-

Reagent: Lithium Diisopropylamide (LDA) or

-Butyllithium ( -

Mechanism: The proton at C3 (in the precursor numbering) is flanked by two fluorine atoms (positions 2 and 4). The proton at C6 is flanked by Fluorine and Bromine.[2]

-

Acidity Rule: H flanked by two Fluorines (

) is significantly more acidic than H flanked by F and Br due to the strong inductive effect of the two fluorine atoms. -

Result: Lithiation occurs exclusively between the fluorines. Quenching with

yields the target.

Experimental Protocol (Step-by-Step)

Materials:

-

1-Bromo-2,4,5-trifluorobenzene (1.0 eq)

-

LDA (1.1 eq, prepared fresh or commercial 2.0 M solution)

-

Dry THF (Anhydrous)[3]

-

Dry Ice (

source)

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve 1-bromo-2,4,5-trifluorobenzene in dry THF. Cool to -78°C (Acetone/Dry Ice bath). Crucial: Low temperature prevents benzyne formation.

-

Deprotonation: Add LDA solution dropwise over 20 minutes. The solution may turn light yellow.

-

Equilibration: Stir at -78°C for 1 hour. This ensures complete formation of the phenyllithium species at the most acidic position (between the fluorines).

-

Carboxylation: Bubble excess dry

gas through the solution (or pour the reaction mixture onto crushed dry ice) while still at -78°C. -

Quench: Allow the mixture to warm to room temperature. Quench with 1M HCl until pH < 2.

-

Workup: Extract with Ethyl Acetate (

). Wash combined organics with Brine. Dry over -

Purification: Recrystallize from Hexanes/Chloroform to remove unreacted starting material.

Synthesis & Elucidation Logic Diagram

Figure 1: Reaction pathway highlighting the thermodynamic acidity driving the regioselectivity of the synthesis.

Applications in Drug Discovery[1][9]

This specific isomer is utilized as a building block for:

-

Fluoro-Quinolone Antibiotics: The trifluoro-phenyl core mimics the pharmacophore of several gyrase inhibitors.

-

Agrochemicals: Used in the synthesis of pesticidal benzoylureas where metabolic blocking (via Fluorine) is required.

-

Fragment-Based Drug Design (FBDD): The bromine serves as a "unpaired" handle. In a library, this molecule can be coupled to diverse amines or boronates, while the carboxylic acid anchors the fragment in the active site.

Key Property Modulation:

-

Shift: The three fluorine atoms significantly lower the

-

Lipophilicity: The C-F bonds increase

while reducing oxidative metabolism at the ring positions.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776366, 3-Bromo-2,5,6-trifluorobenzoic acid. Retrieved from

- Schlosser, M. (1998). The "Heavy" Halogens as ortho-Directing Groups in the Lithiation of Fluorobenzenes. European Journal of Organic Chemistry.

-

BenchChem. Technical Guide: Fluorinated Benzoic Acids in Drug Discovery. Retrieved from

Sources

Commercial availability of 3-Bromo-2,5,6-trifluorobenzoic acid for research

The following technical guide details the commercial landscape, synthetic accessibility, and research utility of 3-Bromo-2,5,6-trifluorobenzoic acid .

Commercial Availability, Synthetic Strategy, and Application in Drug Discovery

Part 1: Executive Summary

3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2) is a specialized halogenated building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and advanced agrochemicals.[1] Unlike its commodity analogs (e.g., 2,3,4,5-tetrafluorobenzoic acid), this compound is classified as a "boutique" intermediate .

-

Availability Status: Low.[1] It is not a stock item for most major distributors.[1]

-

Primary Source: Enamine (and its re-sellers like Sigma-Aldrich).[1]

-

Strategic Value: The bromine substituent at position 3 acts as an orthogonal "handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to functionalize the aromatic core without disturbing the fluoro-substitution pattern required for biological activity.[1]

Part 2: Chemical Profile & Isomer Criticality[1][2]

Identity & Properties

| Property | Specification |

| CAS Number | 118829-12-2 |

| IUPAC Name | 3-Bromo-2,5,6-trifluorobenzoic acid |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114–118 °C |

| Acidity (pKa) | ~2.5 (Estimated due to electron-withdrawing F/Br) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Low water solubility |

The "Isomer Trap"

Researchers often confuse this compound with its more common isomers.[1] Ordering the wrong isomer will result in failed cyclization or incorrect substitution patterns in downstream synthesis.[1]

-

Target: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2)[1][2]

-

Key Feature: Bromine is flanked by Fluorine (C2) and Hydrogen (C4).[1]

-

-

Common Confusion: 3-Bromo-2,4,5-trifluorobenzoic acid (CAS 104222-42-6)[1][3][4]

-

Difference: The fluorine pattern is different, leading to different electronic activation for Nucleophilic Aromatic Substitution (

).

-

Part 3: Commercial Landscape

This compound is rarely held in bulk inventory.[1] Procurement strategies must account for "Make vs. Buy" decisions based on lead times.[1]

Validated Suppliers

| Supplier | Catalog # | Availability | Typical Pack Size |

| Enamine | EN300-7402941 | Primary Source | 1g, 5g (Lead time: 2-4 weeks) |

| Sigma-Aldrich | AMBH93E4C3ED | Reseller (via Enamine) | Restricted in some regions |

| Finetech Industry | Custom | Custom Synthesis | Bulk (>100g) upon request |

Supply Chain Logic (DOT Visualization)

The following diagram illustrates the decision logic for procuring this material.

Figure 1: Procurement decision tree for rare fluorinated intermediates.

Part 4: Strategic Synthesis (In-House Protocol)

When commercial lead times exceed 4 weeks or costs exceed $100/g, in-house synthesis is the preferred strategy.[1] The most reliable route utilizes Directed Ortho Metalation (DoM) .[1]

Retrosynthetic Analysis

The synthesis exploits the extreme acidity of the proton at the C3 position of 1-bromo-2,4,5-trifluorobenzene . This proton is flanked by two fluorine atoms (at C2 and C4), making it significantly more acidic (pKa ~27) than the proton at C6 (pKa ~35).[1]

Reaction: 1-Bromo-2,4,5-trifluorobenzene + LDA + CO₂ → Product

Experimental Protocol

-

Scale: 10 mmol

-

Precursor: 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) - Widely available commodity chemical.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Add THF (anhydrous, 30 mL) and Diisopropylamine (1.54 g, 11 mmol) . Cool to -78°C (dry ice/acetone bath).

-

Base Formation: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) . Stir for 30 mins at -78°C to generate LDA (Lithium Diisopropylamide).[1]

-

Metalation: Dissolve 1-bromo-2,4,5-trifluorobenzene (2.11 g, 10 mmol) in 5 mL THF. Add this solution dropwise to the LDA mixture over 15 minutes. Crucial: Keep temp < -70°C to avoid "benzyne" formation or bromine scrambling.[1]

-

Equilibration: Stir for 1 hour at -78°C. The solution will turn yellow/orange, indicating the formation of the phenyllithium species.[1]

-

Quenching: Bubble excess dry CO₂ gas (passed through a drying tube) into the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.

-

Workup: Allow to warm to room temperature. Quench with 1N HCl (50 mL) to pH 1-2. Extract with Ethyl Acetate (3 x 30 mL) .[1]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.[1]

Synthesis Pathway Visualization

Figure 2: Regioselective synthesis via Directed Ortho Metalation (DoM).

Part 5: Applications in Drug Discovery[1][6]

Fluoroquinolone Scaffold Modification

In medicinal chemistry, this acid is a precursor to 8-substituted fluoroquinolones .[1]

-

Acylation: The carboxylic acid is converted to a benzoylacetate.[1]

-

Cyclization: Reaction with an amino-acrylate yields the quinolone core.[1]

-

Coupling: The 3-Bromo substituent (now at position 8 of the quinolone) allows for late-stage diversification via Suzuki coupling to introduce solubility-enhancing groups or target-binding motifs.[1]

Mechanistic Advantage

The presence of fluorine at C2, C5, and C6 ensures:

-

Metabolic Stability: Blocks oxidative metabolism at the aromatic ring.[1]

-

Lipophilicity: Increases membrane permeability (

).[1] -

Reactivity: The fluorine at C2 (ortho to COOH) acts as an excellent leaving group for the initial cyclization step in quinolone synthesis (Grohe-Heberer method).[1]

Part 6: References

-

Sigma-Aldrich. Product Specification: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2).[1] Retrieved from [1]

-

Enamine Store. Building Block Catalog: EN300-7402941.[1][2] Retrieved from [1][2]

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Provides the theoretical basis for regioselective lithiation of polyfluorobenzenes).

-

Grohe, K., & Heberer, H. (1987). Process for the preparation of quinolonecarboxylic acids.[1] (Foundational method for converting benzoylacetates to quinolones).[1]

-

GuideChem. Chemical Properties and Safety Data for 3-Bromo-2,5,6-trifluorobenzoic acid. Retrieved from [1]

Sources

- 1. 3-bromo-2-(trifluoromethyl)benzoic acid | 1227605-02-8 [sigmaaldrich.com]

- 2. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]

- 3. Annandale II HOA [annandale2hoa.com]

- 4. 3-BROMO-2,4,5-TRIFLUOROBENZOIC ACID | CAS: 104222-42-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Solubility of 3-Bromo-2,5,6-trifluorobenzoic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-2,5,6-trifluorobenzoic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2,5,6-trifluorobenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its solubility profile in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, designed to ensure scientific rigor and data integrity. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and quality control.

Introduction: Physicochemical Characterization

3-Bromo-2,5,6-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. Its molecular structure is fundamental to understanding its solubility. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a bromine atom, and three fluorine atoms.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar and protic solvents.

-

Halogenated Benzene Ring: The bulky, non-polar aromatic ring, further substituted with bromine and fluorine, contributes significant hydrophobic ("water-fearing") character to the molecule.[1][2] This part of the structure will interact favorably with non-polar solvents through van der Waals forces.[1]

-

Halogen Atoms (Br, F): The electronegative fluorine and bromine atoms create dipole moments within the molecule, influencing its overall polarity.

The compound typically presents as a solid powder at room temperature, with a melting point in the range of 114-118°C.[3] This relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Solubility Profile

The guiding principle for predicting solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5]

-

High Solubility Predicted in:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles that can interact with the polar carboxylic acid group. Acetone, for instance, is a good solvent for benzoic acid.[6]

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[1][2]

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton, promoting solubility.[1][2]

-

-

Moderate to Low Solubility Predicted in:

-

Non-polar Aromatic Solvents (e.g., Toluene, Benzene): While these solvents can interact with the non-polar benzene ring, they lack the ability to effectively solvate the highly polar carboxylic acid group.[1][2]

-

Non-polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents are expected to be poor solvents for this compound. The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers is not compensated by the weak van der Waals interactions with the solvent.[6]

-

-

Insolubility Predicted in:

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][7] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Causality and Experimental Design

The core principle of this method is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium ensures that the measured concentration represents the maximum amount of solute the solvent can hold at a specific temperature. Agitation over a prolonged period (24-72 hours) is critical to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.[4] Subsequent separation of the solid and liquid phases must be performed carefully to avoid introducing errors from undissolved particles. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its high precision and sensitivity for quantifying organic molecules.

Step-by-Step Methodology

-

Preparation of Solvent and Compound:

-

Use high-purity grade organic solvents.

-

Ensure the 3-Bromo-2,5,6-trifluorobenzoic acid is a finely ground powder to maximize surface area and facilitate faster equilibration.

-

-

Creating a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential.

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25°C).

-

-

Equilibration:

-

Agitate the vials for a set period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle.

-

To ensure complete removal of solids, centrifuge the vials.[4]

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically inert 0.45 µm PTFE syringe filter. This step is critical to prevent any solid particles from entering the analytical sample.[4]

-

-

Quantification via HPLC:

-

Prepare a stock solution of 3-Bromo-2,5,6-trifluorobenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the standards and the sample onto the HPLC system and record the peak areas.

-

Calculate the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Summary and Interpretation

While specific experimental data is not available in the literature, the following table provides a structured template for recording and comparing the solubility of 3-Bromo-2,5,6-trifluorobenzoic acid across a range of solvents. Researchers are encouraged to use this framework to document their findings.

Table 1: Solubility Data Template for 3-Bromo-2,5,6-trifluorobenzoic Acid at 25°C

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | |

| Acetone | 5.1 | High | ||

| Polar Protic | Methanol | 5.1 | High | |

| Ethanol | 4.3 | High | ||

| Ethers | Tetrahydrofuran (THF) | 4.0 | High | |

| Esters | Ethyl Acetate | 4.4 | Moderate to High | |

| Aromatic | Toluene | 2.4 | Low | |

| Non-polar Aliphatic | n-Hexane | 0.1 | Very Low/Insoluble | |

| Aqueous | Water | 10.2 | Very Low/Insoluble |

Interpreting Solubility Trends

The relationship between solvent properties and the predicted solubility of 3-Bromo-2,5,6-trifluorobenzoic acid can be visualized as a logical flow. The primary determinants are the solvent's ability to engage in hydrogen bonding and its overall polarity.

Caption: Key solvent properties influencing the solubility of the target compound.

Conclusion

3-Bromo-2,5,6-trifluorobenzoic acid is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and polar aprotic solvents like DMSO and acetone. Its solubility is expected to be limited in non-polar hydrocarbons. This guide provides both a robust theoretical framework for estimating its solubility and a detailed, actionable protocol for its experimental determination. The presented methodologies are designed to yield accurate and reproducible data, which is essential for the successful application of this compound in research and development.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (n.d.). 3-bromo-2,5,6-trifluorobenzoic acid.

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Organic Chemistry II. (n.d.). Carboxylic Acids.

- Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- University of Texas at Dallas. (n.d.). EXPERIMENT 2: DETERMINATION OF SOLUBILITY CLASS.

- Starr, J. N., & King, C. J. (1992, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Nordström, F. L., & Rasmuson, Å. C. (2006). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 3-Bromo-2,5,6-trifluorobenzoic Acid

This is an in-depth technical guide on the spectroscopic characterization of 3-Bromo-2,5,6-trifluorobenzoic acid , structured for researchers and drug development professionals.

Executive Summary & Structural Logic

Compound: 3-Bromo-2,5,6-trifluorobenzoic acid

CAS: 118829-12-2

Formula: C

This guide details the spectroscopic signature of 3-bromo-2,5,6-trifluorobenzoic acid, a critical intermediate in the synthesis of polyfluorinated pharmaceuticals (e.g., fluoroquinolones). The structural core consists of a benzoic acid moiety with a specific substitution pattern that dictates its electronic and steric behavior.

Structural Analysis for Spectroscopic Prediction

The molecule possesses low symmetry (

-

Electronic Environment: The aromatic ring is highly electron-deficient due to three fluorine atoms and the carboxyl group. This results in significant deshielding of the solitary aromatic proton.

-

Steric Crowding: The 2,3-substitution pattern (F and Br) creates steric strain, potentially twisting the carboxyl group out of planarity, which affects the Carbonyl IR stretch.

Figure 1: Causal relationship between structural substitution patterns and spectroscopic outputs.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic carboxylic proton. Electron Impact (EI) is suitable for volatile methyl ester derivatives.

Key Fragmentation Patterns

The mass spectrum is dominated by the bromine isotope pattern and the stability of the polyfluorinated ring.

| Ion Type | m/z (Theoretical) | Intensity Ratio | Interpretation |

| Molecular Ion [M-H]⁻ | 252.9 / 254.9 | 1:1 | Characteristic |

| Decarboxylation [M-H-CO₂]⁻ | 208.9 / 210.9 | 1:1 | Loss of CO₂ (44 Da). Common in benzoic acids. |

| Debromination [M-H-Br]⁻ | 173.0 | <5% | Loss of Br radical (rare in soft ionization). |

Diagnostic Insight: The 1:1 intensity ratio of the molecular ion doublet is the primary confirmation of a mono-brominated species. If the ratio deviates (e.g., 1:2:1), contamination with dibromo-species is indicated.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

The high electronegativity of the fluorine atoms shifts the carbonyl frequency compared to unsubstituted benzoic acid.

| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Cause |

| O-H Stretch (Acid) | 2800 – 3200 | Broad, Med | Hydrogen bonding of the dimerized acid. |

| C=O Stretch (Acid) | 1700 – 1720 | Strong | Electron-withdrawing F atoms at C2/C6 increase the C=O bond order (inductive effect). |

| C=C Aromatic | 1480 – 1600 | Medium | Fluorinated ring breathing modes. |

| C-F Stretch | 1000 – 1250 | Very Strong | Multiple C-F bonds create intense absorption in the fingerprint region. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (preferred for solubility and preventing acid proton exchange) or CDCl₃.[1] Reference: TMS (0.00 ppm).

A. ¹H NMR (Proton)

The molecule contains only one aromatic proton at position 4 (H4), flanked by Bromine (C3) and Fluorine (C5).

-

Chemical Shift:

8.0 – 8.3 ppm (Expected).-

Reasoning: The proton is deshielded by the electron-withdrawing nature of the ring and the specific ortho-F and meta-Br effects.

-

-

Multiplicity: ddd (Doublet of Doublet of Doublets).

- (Ortho): ~9.0 – 10.5 Hz (Large coupling).

- (Meta): ~2.0 – 3.0 Hz (Long-range W-coupling).

- (Meta): ~2.0 – 3.0 Hz.

-

Acid Proton: Broad singlet at

13.0 – 14.0 ppm (exchangeable with D₂O).

B. ¹⁹F NMR (Fluorine)

This is the most diagnostic tool for isomer confirmation. Three distinct fluorine environments exist.

| Fluorine Position | Approx.[2][3][4] Shift (ppm)* | Multiplicity | Coupling Constants (Hz) |

| F-5 (Meta to COOH) | -115 to -125 | ddd | Coupled to H4 (large), F6 (ortho), F2 (para). |

| F-2 (Ortho to COOH) | -110 to -120 | ddd | Coupled to F6 (meta), F5 (para), H4 (small). |

| F-6 (Ortho to COOH) | -135 to -145 | ddd | Coupled to F5 (ortho), F2 (meta), H4 (small). |

*Note: Shifts are referenced to CFCl₃ (0 ppm). Values are predicted based on substituent shielding constants for polyfluorinated benzenes.

C. ¹³C NMR (Carbon)

The

-

Carbonyl (C1): ~162 ppm (doublet or multiplet due to F2/F6 coupling).

-

C-F Carbons (C2, C5, C6): ~140–160 ppm (large doublets).

-

C-Br Carbon (C3): ~110 ppm (distinctive shift).

Experimental Protocol: Purity Assessment Workflow

To validate the identity of 3-Bromo-2,5,6-trifluorobenzoic acid, follow this self-validating workflow.

Figure 2: Analytical workflow for validating compound identity and purity.

Protocol Steps:

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solution is clear.

-

Acquisition:

-

Run ¹H NMR with 16 scans to resolve the H4 hyperfine coupling.

-

Run ¹⁹F NMR (proton-decoupled) to simplify the spectrum to three singlets (or simple multiplets) for integration.

-

-

Validation:

-

Integration of H4 (1H) vs. Acid H (1H) should be 1:1.

-

Integration of F2:F5:F6 should be 1:1:1.

-

References

-

Chemical Structure & Identifiers: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2).[5] National Center for Biotechnology Information. PubChem Compound Summary. Link

-

19F NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Explains substituent effects in polyfluorinated aromatics. Link

-

Synthetic Context: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron, 59(4), 437-454. (Contextualizes reactivity of polyfluorinated benzoic acids). Link

-

Spectral Database: SDBS: Spectral Database for Organic Compounds. AIST. (General reference for benzoic acid derivative shifts). Link

Sources

- 1. rsc.org [rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-BROMO-2,4,5-TRIFLUOROBENZOIC ACID | CAS: 104222-42-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Annandale II HOA [annandale2hoa.com]

An In-depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoic acid: Synthesis, Properties, and Historical Context

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 3-Bromo-2,5,6-trifluorobenzoic acid, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. While the specific historical details of its initial synthesis are not extensively documented in readily available literature, this document consolidates available data on its properties and proposes a logical synthetic pathway based on established principles of organic chemistry.

Introduction and Physicochemical Properties

3-Bromo-2,5,6-trifluorobenzoic acid is a white to off-white crystalline powder. The strategic placement of bromine and fluorine atoms on the benzoic acid core imparts unique electronic properties and steric hindrance, making it a valuable building block in the synthesis of complex organic molecules. These characteristics can influence molecular interactions, metabolic stability, and the overall pharmacological profile of derivative compounds.

Table 1: Physicochemical Properties of 3-Bromo-2,5,6-trifluorobenzoic acid

| Property | Value | Source |

| CAS Number | 118829-12-2 | [1] |

| Molecular Formula | C₇H₂BrF₃O₂ | [1] |

| Molecular Weight | 254.99 g/mol | [1] |

| Melting Point | 114-118 °C | [1] |

| Physical Form | Powder | [1] |

| InChI Key | IKADJZHHXKPMAH-UHFFFAOYSA-N | [1] |

Historical Context: The Rise of Fluorinated Pharmaceuticals

The development of organofluorine chemistry has been a pivotal driver of innovation in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. While the precise origins of 3-Bromo-2,5,6-trifluorobenzoic acid are not prominently recorded, its emergence can be situated within the broader scientific pursuit of novel fluorinated synthons for drug discovery. The synthesis of polyhalogenated benzoic acids has been a subject of interest for creating intermediates for a variety of applications.

Proposed Synthetic Pathway

Based on established methodologies for the synthesis of polyhalogenated aromatic compounds, a plausible route to 3-Bromo-2,5,6-trifluorobenzoic acid can be conceptualized. A common strategy involves the selective bromination of a suitable trifluorinated precursor.

Caption: Proposed synthesis of 3-Bromo-2,5,6-trifluorobenzoic acid.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the bromination of an activated aromatic ring, which can be adapted for the synthesis of 3-Bromo-2,5,6-trifluorobenzoic acid.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,5,6-trifluorobenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution. The catalyst is crucial for polarizing the bromine molecule, making it a more potent electrophile.

Step 2: Bromination

-

From the dropping funnel, add a stoichiometric amount of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 3-Bromo-2,5,6-trifluorobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

Applications in Research and Development

Halogenated benzoic acids are versatile intermediates in organic synthesis. 3-Bromo-2,5,6-trifluorobenzoic acid, with its distinct substitution pattern, can be utilized in a variety of chemical transformations, including:

-

Cross-coupling reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic aromatic substitution: The fluorine atoms activate the aromatic ring towards nucleophilic attack, allowing for the introduction of other functional groups.

-

Amide and ester formation: The carboxylic acid moiety can be readily converted to amides, esters, and other derivatives, providing a handle for further molecular elaboration.

These reactions open avenues for the synthesis of novel pharmaceutical candidates, agrochemicals, and advanced materials where the unique properties of the bromo-trifluoro-substituted phenyl ring can be exploited.

Conclusion

3-Bromo-2,5,6-trifluorobenzoic acid represents a valuable, albeit not widely documented, building block in the field of synthetic chemistry. Its utility stems from the unique interplay of its halogen substituents, which provide multiple reaction sites for molecular diversification. While the historical specifics of its discovery remain elusive, its synthesis can be achieved through established and reliable chemical transformations. This guide provides a foundational understanding of its properties and a practical approach to its preparation, aiming to facilitate its use in the hands of researchers and scientists driving innovation in drug development and materials science.

References

- Process for preparation of 2,4,6-trifluorobenzoic acid.

-

Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PMC. [Link]

-

2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

4-Bromo-2,3,5,6-tetrafluorobenzoic acid | C7HBrF4O2. PubChem. [Link]

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

-

COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Semantic Scholar. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Royal Society of Chemistry. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5,6-Trifluorobenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS: 118829-12-2)

Introduction & Strategic Rationale

The incorporation of polyfluorinated biaryl motifs is a cornerstone strategy in modern drug discovery and agrochemical development, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Bromo-2,5,6-trifluorobenzoic acid serves as a highly versatile, commercially available building block for these architectures[1].

However, subjecting this specific substrate to standard Suzuki-Miyaura cross-coupling conditions often results in poor yields, complex byproduct mixtures, or complete reaction failure. As a Senior Application Scientist, I have designed this protocol to address the two primary chemical liabilities of this molecule:

-

The Unprotected Carboxylic Acid: The acidic proton (-COOH) immediately quenches standard basic catalysts and alters the solubility profile of the substrate.

-

The Polyfluorinated Aromatic Ring: While the highly electron-withdrawing fluorine atoms accelerate the oxidative addition of the C-Br bond to Palladium(0)[2], they simultaneously activate the ring toward unwanted Nucleophilic Aromatic Substitution (SNAr) if the wrong base is selected[3].

This guide provides a self-validating, causality-driven protocol to achieve high-yielding C-C bond formation while preserving the integrity of the fluorinated core.

Mechanistic Causality & Experimental Design

To achieve a successful coupling, every reagent choice must be deliberately engineered to navigate the electronic and steric demands of 3-bromo-2,5,6-trifluorobenzoic acid.

A. Catalyst Selection: Balancing Reactivity and Stability

The oxidative addition of electron-deficient aryl bromides is generally rapid[2]. However, the subsequent transmetalation and reductive elimination steps can be sluggish, leading to protodehalogenation. A catalyst system utilizing Pd2(dba)3 paired with the sterically demanding, electron-rich ligand P(t-Bu)3 provides the optimal environment to accelerate the full catalytic cycle and outcompete side reactions[3].

B. Base Selection: Mitigating SNAr

The Suzuki coupling mechanism strictly requires a base to activate the boronic acid into a reactive boronate complex, facilitating transmetalation[4].

-

The Stoichiometry Trap: The free carboxylic acid on the substrate will instantaneously consume one equivalent of base to form a carboxylate salt. Therefore, a minimum of 3.0 to 3.5 equivalents of base is required to ensure enough remains for the catalytic cycle[4][5].

-

The Nucleophilicity Trap: Strong alkoxide bases (e.g., KOtBu, NaOMe) will attack the electron-poor fluorinated ring, displacing the ortho- or para-fluorine atoms via SNAr[3]. To prevent this, a mild, non-nucleophilic base such as K3PO4 or CsF must be employed[3].

C. Solvent System & Workup: The Biphasic Imperative

Because the substrate converts to a water-soluble carboxylate salt in situ, a biphasic solvent system (e.g., Toluene/H2O) is necessary to maintain homogeneity between the organic catalyst/boronic acid and the aqueous carboxylate[6]. Consequently, acidic workup is mandatory . Extracting the basic reaction mixture directly will leave the product in the aqueous layer.

Workflow Visualization

Figure 1: End-to-end workflow for the Suzuki coupling of 3-Bromo-2,5,6-trifluorobenzoic acid.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions, highlighting the causality behind the final protocol selection.

Table 1: Optimization of Suzuki Coupling Conditions for 3-Bromo-2,5,6-trifluorobenzoic acid

| Entry | Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Key Observation |

| 1 | Pd(PPh3)4 | NaOtBu (3.5) | Toluene / H2O | 90 | < 10% | Massive SNAr defluorination observed. |

| 2 | Pd(dppf)Cl2 | K2CO3 (3.5) | Dioxane / H2O | 90 | 42% | Sluggish transmetalation; incomplete conversion. |

| 3 | Pd2(dba)3 / P(t-Bu)3 | CsF (3.5) | DMF / H2O | 80 | 85% | Clean conversion; trace protodehalogenation. |

| 4 | Pd2(dba)3 / P(t-Bu)3 | K3PO4 (3.5) | Toluene / H2O | 80 | 94% | Optimal biphasic system; pristine product profile. |

Detailed Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Adherence to the exact stoichiometry and workup pH is critical for success.

Step 1: Reagent Preparation (Air-Free Setup)

-

To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add:

-

3-Bromo-2,5,6-trifluorobenzoic acid : 1.0 mmol (255 mg)

-

Arylboronic acid : 1.2 mmol (1.2 equivalents)

-

K3PO4 (anhydrous) : 3.5 mmol (743 mg)

-

Pd2(dba)3 : 0.02 mmol (18.3 mg, 2 mol%)

-

P(t-Bu)3 tetrafluoroborate : 0.08 mmol (23.2 mg, 8 mol%)

-

-

Seal the Schlenk tube with a rubber septum and purge the vessel with dry Nitrogen (N2) or Argon for 5 minutes.

Step 2: Solvent Degassing & Addition

-

Prepare a solvent mixture of Toluene and deionized H2O in a 4:1 volumetric ratio (10 mL total).

-

Degas the solvent mixture by sparging with N2 for 15 minutes, or via three consecutive Freeze-Pump-Thaw cycles. (Note: Dissolved oxygen will rapidly oxidize the active Pd(0) species, halting the catalytic cycle).

-

Add the degassed solvent (10 mL) to the Schlenk tube via syringe.

Step 3: Reaction Execution

-

Replace the septum with a Teflon screw-cap under a positive flow of N2.

-

Transfer the sealed tube to a pre-heated oil bath at 80 °C .

-

Stir vigorously (800+ RPM) for 12 hours. High agitation is required to maximize the interfacial surface area of the biphasic Toluene/H2O system.

Step 4: Acidic Workup (Critical Step)

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Dilute the mixture with 10 mL of deionized water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

-

Self-Validation Check: At this stage, the product is an aqueous-soluble carboxylate salt. Do not discard the aqueous layer!

-

Slowly add 1M HCl dropwise to the aqueous layer while swirling, until the aqueous phase reaches pH 2 (verify with pH paper). You will observe the precipitation/cloudiness of the newly protonated biaryl carboxylic acid, which will rapidly partition into the EtOAc layer.

Step 5: Extraction & Purification

-

Extract the acidified aqueous layer with EtOAc (3 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel).

-

Chromatography Tip: Use a gradient of Hexanes/EtOAc containing 1% Acetic Acid . The acetic acid prevents the carboxylic acid product from streaking on the silica column, ensuring sharp elution bands.

-

Analytical Validation & Troubleshooting

To ensure the integrity of your synthesized polyfluorinated biaryl, perform the following self-validating checks:

-

19F NMR Spectroscopy: This is the most diagnostic tool. You must observe three distinct fluorine environments (assuming an asymmetric coupling partner). If you observe only two fluorine signals, the reaction suffered from SNAr defluorination, likely due to utilizing an overly nucleophilic base or excessive heating.

-

TLC Monitoring: If the starting material and product appear as long smears on the TLC plate, your eluent lacks an acidic modifier. Add 1-2% formic or acetic acid to your TLC chamber.

-

LC-MS: Utilize negative electrospray ionization (ESI-) to easily detect the [M-H]- mass of the carboxylic acid product.

References

- Sigma-Aldrich.

- ResearchGate. "Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides."

- Organic Chemistry Portal.

- Wikipedia.

- Chemistry LibreTexts.

- ResearchGate. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid & Polyfluoroarenes."

- National Institutes of Health (PMC).

Sources

- 1. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-Bromo-2,5,6-trifluorobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth exploration of 3-Bromo-2,5,6-trifluorobenzoic acid, a highly functionalized synthetic building block, and its strategic application in modern medicinal chemistry. We will delve into the rationale behind its use, from its role as a versatile core in library synthesis to its application in fragment-based drug discovery (FBDD). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of poly-halogenated aromatic systems.

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of drug discovery, the architecture of small molecules is paramount. Chemists seek scaffolds that are not merely inert skeletons but are "privileged structures"—cores that offer multiple points for diversification and are pre-validated to interact with biological targets. 3-Bromo-2,5,6-trifluorobenzoic acid represents a prime example of such a scaffold. Its utility stems from three key features:

-

The Carboxylic Acid Handle : Provides a direct and reliable site for amide bond formation, a cornerstone reaction in medicinal chemistry, enabling linkage to a vast array of amine-containing building blocks.

-

The Bromine Atom : Serves as a versatile functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the introduction of diverse aryl and heteroaryl moieties.

-

The Trifluorinated Phenyl Ring : The fluorine atoms significantly modulate the physicochemical properties of the molecule. They increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can improve cell permeability.[2][3]

The strategic arrangement of these groups allows for a sequential and often orthogonal derivatization strategy, making this molecule a powerful tool for systematically exploring chemical space.

Part I: Core Concepts in Application

A Hub for Orthogonal Synthesis

The distinct reactivity of the carboxylic acid and the bromo group allows for a controlled, stepwise elaboration of the scaffold. The carboxylic acid can be readily converted to an amide under standard coupling conditions without affecting the bromo-substituent. Subsequently, the bromo-substituent can be subjected to palladium-catalyzed cross-coupling, leaving the newly formed amide bond intact. This orthogonality is critical for building molecular complexity in a predictable manner.[4]

Caption: Orthogonal synthetic strategy for derivatizing the scaffold.

A Powerful Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a rational approach to lead generation that starts with identifying low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target.[5] These fragments are then optimized into more potent lead compounds. 3-Bromo-2,5,6-trifluorobenzoic acid is an ideal candidate for inclusion in fragment libraries due to its:

-

Low Molecular Weight: (272.98 g/mol )

-

High Functionality: Provides multiple vectors for chemical elaboration.

-

3D Shape and Vectoral Diversity: The substituents project into distinct regions of space, allowing for effective probing of binding pockets.

Once a fragment hit is identified, it can be elaborated using several strategies, including fragment growing, where chemical groups are added to the fragment to engage with adjacent pockets on the target protein.[6][7]

Caption: A typical workflow for Fragment-Based Drug Discovery.

Part II: Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point. Researchers should optimize conditions for their specific substrates.

Protocol: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.

Rationale: The direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable ammonium carboxylate salt.[8] Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic base like DIPEA is used to neutralize the generated acid and facilitate the reaction.[8]

Materials:

-

3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction Vessel (e.g., round-bottom flask)

-

Inert Atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

-

In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-8 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

| Coupling Reagent | Activating Additive | Typical Base | Solvent | Pros & Cons |

| HATU | None needed | DIPEA, TEA | DMF, DCM | Pros: Fast, high-yielding, low racemization. Cons: Expensive, produces urea byproducts. |

| EDC | HOBt, HOAt | DIPEA, NMM | DMF, DCM | Pros: Water-soluble byproducts, cost-effective. Cons: Can be slower, potential for side reactions without additive. |

| T3P | None needed | Pyridine, TEA | EtOAc, THF | Pros: High reactivity, byproducts are water-soluble. Cons: Reagent is moisture-sensitive. |

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura coupling to form a C(sp²)-C(sp²) bond at the bromine position.

Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed process for forming carbon-carbon bonds.[9] The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10] The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reaction, especially for challenging substrates.[11]

Materials:

-

3-Bromo-2,5,6-trifluoro-N-alkylbenzamide (from Protocol 2.1) (1.0 eq)

-

Arylboronic Acid (1.3 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

-

Base (e.g., K₂CO₃) (2.5 eq)

-

Anhydrous Solvent (e.g., Dioxane/Water 4:1)

-

Reaction Vessel (e.g., Schlenk flask or microwave vial)

-

Inert Atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the bromo-amide substrate (1.0 eq), arylboronic acid (1.3 eq), palladium catalyst (3 mol%), and base (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent mixture (Dioxane/Water 4:1) via syringe.

-

Degas the resulting slurry by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the organic filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Bromo-2,5,6-trifluorobenzoic acid is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its inherent orthogonality and the favorable properties conferred by its fluorine substituents make it an exceptionally valuable scaffold. By mastering the core synthetic transformations detailed in this guide—namely amide bond formation and palladium-catalyzed cross-coupling—researchers can efficiently generate diverse libraries of complex molecules, accelerating the journey from fragment hit to viable drug candidate.

References

-

Massachusetts Institute of Technology. (2010, June 26). Chemists find an easier way to synthesize new drug candidates. ScienceDaily. Available at: [Link]

-

AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

-

ResearchGate. (2015, November 05). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

-